(5-Fluoro-2-hydroxyphenyl)-acetic acid

描述

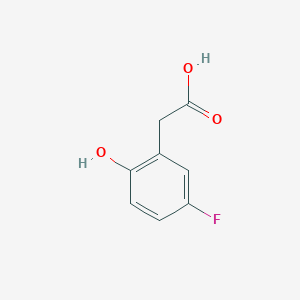

(5-Fluoro-2-hydroxyphenyl)-acetic acid, also known as 5-Fluoro-2-hydroxybenzoic acid or 5-Fluorosalicylic acid, is a common organic compound with a variety of applications in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and ethanol, and has a molecular weight of 170.10 g/mol. 5-Fluoro-2-hydroxyphenyl)-acetic acid is a useful reagent in organic synthesis, and has been studied for its biochemical and physiological effects.

科学研究应用

Cancer Research

The compound has been used in cancer research, particularly in the study of cervical cancer. A derivative of the compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to be cytotoxic against various human cancer cell lines . It has been observed that HeLa cancer cells undergo mitotic arrest and subsequent apoptosis following treatment with MBIC .

Microtubule Destabilization

MBIC has been found to have distinctive microtubule destabilizing effects. It interferes with tubulin polymerization, which is crucial for cell division . This makes it a potential candidate for the development of new anticancer drugs .

Mitotic Blockage

MBIC induces mitotic blockage in HeLa cells, leading to multi-nucleation and unsegregated chromosomes with a prolonged G2-M phase . This disrupts the normal cell cycle, leading to cell death .

Mitotic Regulatory Machinery

MBIC affects the mitotic regulatory machinery by up-regulating BubR1, Cyclin B1, CDK1 and down-regulating Aurora B . This further contributes to its potential as an anticancer agent .

Synergistic Effects with Other Drugs

MBIC has been found to exhibit synergistic effects when given in combination with other anticancer drugs such as colchicine, nocodazole, paclitaxel, and doxorubicin . This could potentially reduce the toxicity and drug resistance to these agents .

Chemical Synthesis

The compound can be used as a reagent in the acylation of phenols and amines . This makes it useful in various chemical synthesis processes .

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may involve electrophilic substitution reactions .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound may also influence a variety of biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit potent antiviral activity with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus , suggesting that this compound may also have significant biological effects.

Action Environment

It is known that the success of similar compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that the action of this compound may also be influenced by environmental conditions.

属性

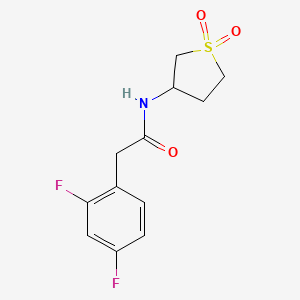

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLZIZGUWODUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964171.png)

![Tert-butyl (1S,5R)-6-[(5-chloropyrazin-2-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2964172.png)

![N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2964174.png)

![5-methyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2964175.png)

![2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid](/img/structure/B2964176.png)

![2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964179.png)